7-Fluoropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
7-Fluoropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that contains a pyrido[3,2-d]pyrimidine core with a fluorine atom at the 7th position and keto groups at the 2nd and 4th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions . The reaction conditions often include the use of bases such as sodium methoxide in butanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
7-Fluoropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The keto groups can participate in redox reactions, potentially forming hydroxyl derivatives or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid can be used to oxidize the sulfur-containing derivatives.
Reduction: Reducing agents such as sodium borohydride can be employed to reduce the keto groups to hydroxyl groups.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[3,2-d]pyrimidines, while oxidation and reduction reactions can produce hydroxylated or further oxidized derivatives.
Scientific Research Applications
7-Fluoropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the field of oncology.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 7-Fluoropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions can modulate signaling pathways involved in cell proliferation, making the compound relevant in cancer research.
Comparison with Similar Compounds
Similar Compounds
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine: This compound shares a similar pyrido[3,2-d]pyrimidine core but with different substituents.
2,4-Dichloro-7-fluoropyrido[3,2-d]pyrimidine: Another related compound with chlorine substituents instead of keto groups.
Uniqueness
7-Fluoropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H4FN3O2 |
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Molecular Weight |
181.12 g/mol |
IUPAC Name |
7-fluoro-1H-pyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H4FN3O2/c8-3-1-4-5(9-2-3)6(12)11-7(13)10-4/h1-2H,(H2,10,11,12,13) |
InChI Key |
BRHPLSLINMUPAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC(=O)NC2=O)F |
Origin of Product |
United States |
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